![molecular formula C4H3NO2S B3355774 4H-1,3-Thiazine-4,6(5H)-dione CAS No. 63549-80-4](/img/structure/B3355774.png)
4H-1,3-Thiazine-4,6(5H)-dione
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Overview
Description
4H-1,3-Thiazine-4,6(5H)-dione, also known as rhodanine, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse pharmacological activities. It has been reported to possess antitumor, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. The synthesis of rhodanine has been extensively studied, and several methods have been developed for its preparation.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine-4,6(5H)-dione is not fully understood, but it has been reported to act on various targets, including enzymes and proteins involved in cell signaling pathways. Rhodanine has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Rhodanine has been reported to possess several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes. Rhodanine has also been reported to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Rhodanine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using 4H-1,3-Thiazine-4,6(5H)-dione in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several potential future directions for research on 4H-1,3-Thiazine-4,6(5H)-dione. One area of interest is the development of 4H-1,3-Thiazine-4,6(5H)-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4H-1,3-Thiazine-4,6(5H)-dione, which may lead to the identification of new drug targets. Additionally, the potential use of 4H-1,3-Thiazine-4,6(5H)-dione in the treatment of neurodegenerative diseases is an area of active research.
Synthesis Methods
Rhodanine can be synthesized by the reaction of thiosemicarbazide with various α-haloketones or α-halocarboxylic acids. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form 4H-1,3-Thiazine-4,6(5H)-dione. Another method involves the reaction of thiosemicarbazide with carbon disulfide and an alkylating agent, followed by oxidation with hydrogen peroxide.
Scientific Research Applications
Rhodanine has been extensively studied for its potential use in the treatment of various diseases. It has been reported to possess antitumor activity by inducing apoptosis in cancer cells. Rhodanine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4H-1,3-Thiazine-4,6(5H)-dione has been reported to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
1,3-thiazine-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-3-1-4(7)8-2-5-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWJEBXDYAYSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00795348 |
Source
|
Record name | 4H-1,3-Thiazine-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00795348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,3-Thiazine-4,6(5H)-dione | |
CAS RN |
63549-80-4 |
Source
|
Record name | 4H-1,3-Thiazine-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00795348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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